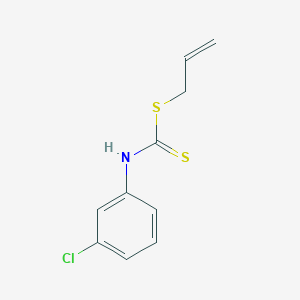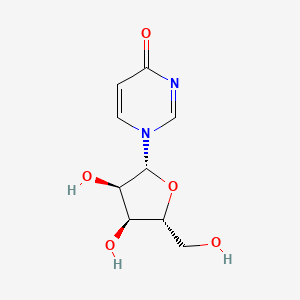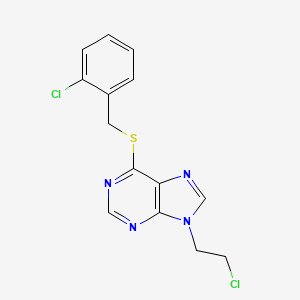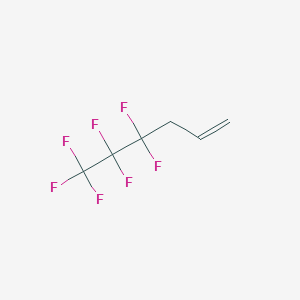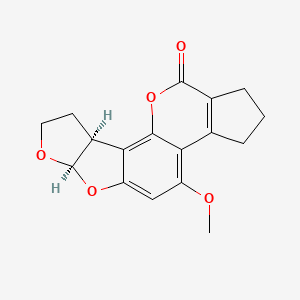![molecular formula C11H18 B14751173 Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] CAS No. 180-42-7](/img/structure/B14751173.png)
Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[4.1.0]heptane ring system fused to a cyclopentane ring. This compound is notable for its rigidity and strain, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed cycloisomerization of 1,6-enynes. Catalysts such as platinum(II) and gold(I) are often employed to facilitate this transformation . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is less common due to its specialized applications. when produced on a larger scale, similar catalytic processes are used, often with optimizations for yield and purity. The scalability of these reactions depends on the availability of starting materials and the efficiency of the catalytic systems.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the strained carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alkanes or alcohols.
Aplicaciones Científicas De Investigación
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and reactivity in spirocyclic systems.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in materials science.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] involves its interaction with molecular targets through its strained ring system. The strain in the spirocyclic structure can facilitate reactions with nucleophiles or electrophiles, leading to the formation of new bonds and the release of ring strain energy. This reactivity is harnessed in various synthetic applications and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the spirocyclic attachment.
Spiro[cyclopropane-1,1’-indane]: Another spirocyclic compound with different ring systems.
Spiro[cyclopentane-1,1’-cyclohexane]: A spirocyclic compound with larger ring systems.
Uniqueness
Spiro[bicyclo[4.1.0]heptane-7,1’-cyclopentane] is unique due to its specific ring strain and the combination of bicyclo[4.1.0]heptane and cyclopentane rings. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound for studying spirocyclic chemistry and its applications .
Propiedades
Número CAS |
180-42-7 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] |
InChI |
InChI=1S/C11H18/c1-2-6-10-9(5-1)11(10)7-3-4-8-11/h9-10H,1-8H2 |
Clave InChI |
MJEPZAJPBUPALK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C23CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


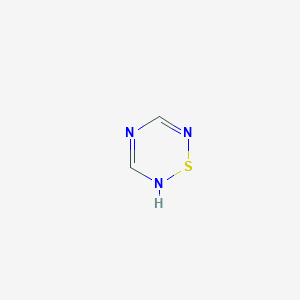
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
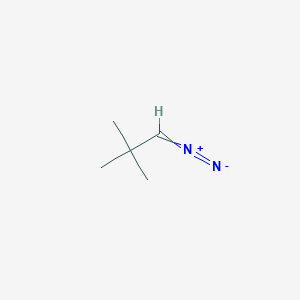
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)
